Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate
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Overview
Description
Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate is an organic compound with the molecular formula C20H23NO4 It is known for its unique structure, which includes a butyl ester, an acetamido group, and a methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate typically involves a multi-step process. One common method includes the following steps:
Preparation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of 4-methylphenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.
Acylation of 4-aminobenzoic acid: The acyl chloride is reacted with 4-aminobenzoic acid to form the amide linkage.
Esterification: Finally, the carboxylic acid group of the resulting compound is esterified with butanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group on the phenoxy ring can be oxidized to form a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin and hydrochloric acid.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Oxidation: Formation of 4-(carboxyphenoxy)acetamido]benzoate.
Reduction: Formation of 4-[2-(4-aminophenoxy)acetamido]benzoate.
Substitution: Formation of 4-[2-(4-methylphenoxy)acetamido]benzoic acid.
Scientific Research Applications
Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-[2-(2-bromo-4-methylphenoxy)acetamido]benzoate
- Butyl 4-[2-(4-chlorophenoxy)acetamido]benzoate
- Butyl 4-[2-(4-methoxyphenoxy)acetamido]benzoate
Uniqueness
Butyl 4-[2-(4-methylphenoxy)acetamido]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylphenoxy moiety, in particular, may contribute to unique interactions with biological targets compared to other similar compounds.
Properties
Molecular Formula |
C20H23NO4 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
butyl 4-[[2-(4-methylphenoxy)acetyl]amino]benzoate |
InChI |
InChI=1S/C20H23NO4/c1-3-4-13-24-20(23)16-7-9-17(10-8-16)21-19(22)14-25-18-11-5-15(2)6-12-18/h5-12H,3-4,13-14H2,1-2H3,(H,21,22) |
InChI Key |
XUIGMZFRSUFFQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)C |
Origin of Product |
United States |
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